molecular formula C12H20N2O5Sn B117743 5-(Trimethylstannyl)-2'-deoxyuridine CAS No. 146629-34-7

5-(Trimethylstannyl)-2'-deoxyuridine

Cat. No. B117743
M. Wt: 391 g/mol
InChI Key: OQDVZLNWCJTGNH-OIXZBRQUSA-N
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Description

5-(Trimethylstannyl)-2'-deoxyuridine (5-TMDU) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of the nucleoside 2'-deoxyuridine and is composed of a trimethylstannyl group covalently bound to the 2'-deoxyuridine. 5-TMDU has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Radiolabeling and Diagnostic Use

5-(Trimethylstannyl)-2'-deoxyuridine is primarily utilized in the field of radiolabeling for diagnostic purposes. Baranowska-Kortylewicz et al. (1994) developed a method for synthesizing 5-radiohalogenated-2′-deoxyuridine from 5-(trimethylstannyl)-2′-deoxyuridine, providing a rapid, simple, and cost-effective approach with excellent yields. This technique is used to produce various radiohalogenated nucleosides, including 123I-, 125I-, 131I-UdR, which are crucial in medical imaging and diagnostics (Baranowska-Kortylewicz et al., 1994).

Synthesis of Radiolabeled Compounds

Koziorowski and Weinreich (1997) presented a method for preparing radiolabeled 5-halo-2′-deoxyuridine, including [76Br], [123I], and [211At], through a process involving halodestannylation of 5-(trimethylstannyl)-2′-deoxyuridine (TMSUdR). This process is notable for its speed and high yield, making it significant for producing compounds used in nuclear medicine and research (Koziorowski & Weinreich, 1997).

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O5.3CH3.Sn/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);3*1H3;/t5-,6+,8+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDVZLNWCJTGNH-OIXZBRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439455
Record name AG-D-91032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trimethylstannyl-2'-deoxyuridine

CAS RN

146629-34-7
Record name AG-D-91032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
G Vaidyanathan, RH Larsen, MR Zalutsky - Cancer research, 1996 - AACR
When labeled with the subcellular range Auger electron emitters 125 I and 123 I, the thymidine analogue 5-iodo-2′-deoxyuridine (IUdR) is highly cytotoxic but only to cells going …
Number of citations: 54 aacrjournals.org
J Koziorowski, R Weinreich - Journal of radioanalytical and nuclear …, 1997 - Springer
… accomplished by oxidation of the halogenide with Iodogen for [123I] and [211At], and Chloramine-T (CAT) for [76Br] followed by halodestannylation of 5-trimethylstannyl-2'-deoxyuridine …
Number of citations: 11 link.springer.com
J Baranowska‐Kortylewicz, LD Helseth… - Journal of Labelled …, 1994 - Wiley Online Library
… The "kit" contains a test tube coated with 100 pg of 5-trimethylstannyl-2'-deoxyuridine, a vial with the oxidant (H,O,/CH,COOH, 1 :3, v/v), a syringe-C,,-cartridge equipped with a 0.2 fim …
P Wigerinck, L Kerremans, P Claes… - Journal of medicinal …, 1993 - ACS Publications
A number of 5-heteroaromatic-substituted 2'-deoxyuridines were synthesized from 5-iodo-2/-deoxyuridine using tetraorganotin reagents and palladium complexes as catalyst. The …
Number of citations: 88 pubs.acs.org
CF Foulon, YZ Zhang, SJ Adelstein, AI Kassis - Applied radiation and …, 1995 - Elsevier
… (1994) have described the preparation of radiolabeled IUdR by destannylation of 5-trimethylstannyl-2'-deoxyuridine (Me3SnUdR). This approach seems very attractive for several …
Number of citations: 26 www.sciencedirect.com
J Koziorowski, R Weinreich - Journal of Radioanalytical and Nuclear …, 1997 - osti.gov
… oxidation of the halogenide with Iodogen for [{sup 123}I] and [{sup 211}At], and Chloramine-T (CAT) for [{sup 76}Br] followed by halodestannylation of 5-trimethylstannyl-2`-deoxyuridine …
Number of citations: 0 www.osti.gov
ZP Kortylewicz, Y Kimura, K Inoue, E Mack… - Journal of Medicinal …, 2012 - ACS Publications
… All synthesized cycloSal-5-trimethylstannyl-2′-deoxyuridine phosphotriesters were readily amenable to no-carrier-added radioiododestannylation, and excellent isolated yields of the …
Number of citations: 22 pubs.acs.org
J Koziorowski, O Lebeda, R Weinreich - Applied radiation and isotopes, 1999 - Elsevier
A new simplified approach for the preparation of 211 At-labelled compounds is presented. The labelling procedure is carried out entirely in a Teflon capillary which also serves as a …
Number of citations: 25 www.sciencedirect.com
KL Madsen, ASN Therkelsen, N Langkjær… - Nuclear Medicine and …, 2021 - Elsevier
… Furthermore, 100 μl phosphate-buffered saline (PBS) (Life Technologies, Copenhagen, Denmark) and 4 μl 1 mg/ml 5-trimethylstannyl-2′-deoxyuridine (ABX, Radeberg, Germany) in …
Number of citations: 3 www.sciencedirect.com
M André, S Besse, JM Chezal… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… yl)-5′-O-triisopropylsilyl-5-trimethylstannyl-2′-deoxyuridine (3b). Prepared from 2b (1.235 … -yl)-5′-O-triisopropylsilyl-5-trimethylstannyl-2′-deoxyuridine (3c). Prepared from 2c (0.250 …
Number of citations: 7 pubs.rsc.org

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